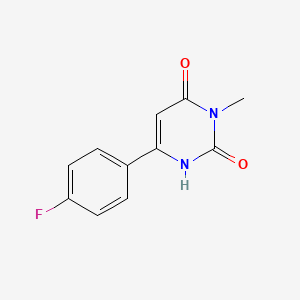

6-(p-Fluorophenyl)-3-methyluracil

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-fluorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-14-10(15)6-9(13-11(14)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVNVAFLTNCFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Methodological Advancements for 6 P Fluorophenyl 3 Methyluracil

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A logical retrosynthetic analysis of 6-(p-Fluorophenyl)-3-methyluracil suggests a primary disconnection at the N1-C6 and N3-C4 bonds of the uracil (B121893) ring. This approach points to a cyclocondensation reaction between a β-ketoester and N-methylurea as the final key step in the synthetic sequence. The β-ketoester required is ethyl 3-(p-fluorophenyl)-3-oxopropanoate, and the urea component is N-methylurea. This strategy is a variation of the well-established Biginelli-type reaction for the synthesis of pyrimidinones and related heterocyclic systems.

The retrosynthetic pathway can be visualized as follows:

This retrosynthetic blueprint simplifies the synthesis into the preparation of two key precursors, which are then combined in a convergent manner to construct the target uracil derivative.

Precursor Synthesis Pathways

The successful synthesis of this compound is contingent on the efficient preparation of its key building blocks. This section details the synthetic routes to the necessary 6-substituted and 3-methylated uracil precursors, as well as the p-fluorophenyl building block.

Synthesis of 6-Substituted Uracil Intermediates

While the primary strategy involves the direct construction of the substituted uracil ring, an alternative approach could involve the synthesis of a 6-substituted uracil intermediate, which is then methylated. For instance, 6-(p-fluorophenyl)uracil could be synthesized first and then subjected to N3-methylation. The synthesis of 6-aryluracils can be achieved through the condensation of an aryl β-ketoester with urea.

Synthesis of 3-Methylated Uracil Intermediates

The key 3-methylated precursor is N-methylurea. The industrial preparation of N-methylurea often involves the reaction of urea with methylamine. This reaction can be carried out by heating an aqueous solution of urea and methylamine, leading to the formation of N-methylurea and ammonia. The reaction conditions, such as temperature and molar ratio of reactants, can be optimized to maximize the yield of the desired product.

Preparation of p-Fluorophenyl Building Blocks

The essential p-fluorophenyl building block for this synthesis is ethyl 3-(p-fluorophenyl)-3-oxopropanoate. A common and effective method for the synthesis of this β-ketoester is the Claisen condensation of p-fluoroacetophenone with diethyl carbonate. This reaction is typically base-catalyzed, with sodium ethoxide being a common choice. The p-fluoroacetophenone itself is a commercially available starting material.

Direct Synthesis Methodologies for this compound

The most direct and convergent approach for the synthesis of this compound is the cyclocondensation of the pre-synthesized precursors.

Condensation Reactions and Cyclization Approaches

The key final step in the synthesis of this compound is the cyclocondensation reaction between ethyl 3-(p-fluorophenyl)-3-oxopropanoate and N-methylurea. This reaction is typically carried out under acidic or basic conditions. In a typical procedure, the β-ketoester and N-methylurea are heated in the presence of a catalyst, such as a mineral acid (e.g., HCl) or a base (e.g., sodium ethoxide), in a suitable solvent like ethanol. The reaction proceeds through an initial condensation to form an open-chain intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final uracil ring.

The general reaction is as follows:

The reaction conditions for this specific transformation would be analogous to those reported for the synthesis of other 6-aryluracil derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Ethyl 3-(p-fluorophenyl)-3-oxopropanoate | N-Methylurea | Acid or Base catalyst, Heat | This compound |

This direct, one-pot cyclization approach is generally favored due to its efficiency and atom economy. The purification of the final product is typically achieved through recrystallization.

Cross-Coupling Strategies for Aromatic Moiety Introduction (e.g., Suzuki, Heck)

The introduction of the p-fluorophenyl group at the C6 position of the 3-methyluracil core is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful and widely employed methods for forming the necessary carbon-carbon bond between the pyrimidine (B1678525) ring and the aromatic moiety.

The Suzuki-Miyaura coupling reaction is a versatile method that involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. In the context of synthesizing 6-aryluracils, this typically involves the coupling of a 6-halouracil derivative (e.g., 6-chloro- or 6-bromo-3-methyluracil) with an arylboronic acid. The catalytic cycle for this reaction involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation of the aryl group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst. youtube.comyoutube.com The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. youtube.comresearchgate.net

The Heck reaction provides an alternative route, coupling a halide or triflate with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org While less direct for this specific target, intramolecular Heck reactions have been extensively used to construct complex heterocyclic systems. chim.itnih.govprinceton.edu More relevant to the synthesis of 6-aryluracils are modern variations involving direct C-H bond activation. These methods can regioselectively arylate the C6 position of a protected uracil, offering a more atom-economical approach by avoiding the pre-functionalization of the uracil ring. nih.govmdpi-res.comresearchgate.net Copper(I) salts are sometimes used as co-catalysts in these direct arylation reactions to promote the desired regioselectivity. nih.govmdpi-res.com

Below is a table summarizing typical catalytic systems used for the Suzuki-Miyaura synthesis of 6-aryluracils.

| Catalyst | Base | Solvent | Typical Substrates | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | NaOH | Dioxane/Water | 6-Halo-1,3-dimethyluracil + Arylboronic acid | nih.gov |

| Pd(PPh₃)₄ | - | - | 6-Chloro-2,4-diaminopyrimidine + Arylboronic acid | researchgate.net |

| PdCl₂{PR₂(Ph-R')}₂ | K₃PO₄ | Toluene or Dioxane | Heteroaryl Chlorides + Aryl/Heteroaryl boronic acids | organic-chemistry.org |

| Pd(OAc)₂/Xantphos | DBU (+ CuI) | - | 1-(4-methoxybenzyl)-3-methyluracil + Aryl halides/boronic acids | researchgate.net |

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly convergent and efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. nih.gov This approach offers significant advantages in terms of step economy, reduced waste generation, and the rapid construction of molecular complexity, making it highly valuable in pharmaceutical and materials chemistry. researchgate.netresearchgate.net

While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct the core 6-aryluracil scaffold. Synthetic strategies could be designed based on the condensation of three or more simple building blocks. For instance, a plausible three-component reaction could involve the condensation of N-methylurea, a β-ketoester functionalized with the p-fluorophenyl group, and a suitable cyclizing agent under acidic or basic conditions.

Research in related areas has demonstrated the power of MCRs in synthesizing complex pyrimidine-based structures. For example, 6-aminouracil and its derivatives are frequently used as key building blocks in MCRs to generate a wide array of fused heterocyclic systems. researchgate.netresearchgate.net Three-component reactions of 6-aminouracils, various aldehydes, and secondary amines have been reported to yield pyrimido[4,5-d]pyrimidines through a process involving intramolecular C-H functionalization. frontiersin.orgpreprints.org These examples highlight the potential for developing novel MCRs for the efficient assembly of functionalized uracil derivatives like this compound.

The table below showcases examples of MCRs used to build related heterocyclic scaffolds, illustrating the principles that could be adapted for the target compound.

| Number of Components | Reactants | Key Scaffold Formed | Reference |

|---|---|---|---|

| Three | 6-Aminouracil, Aldehyde, Secondary Amine | Pyrimido[4,5-d]pyrimidine | frontiersin.orgpreprints.org |

| Three | Aromatic Aldehyde, 2,2-dimethyl-1,3-dioxane-4,6-dione, 6-amino-1,3-dimethyluracil | Pyrano[2,3-d:6,5-d']dipyrimidine | researchgate.net |

| Four | 2,4-Dinitrophenyl hydrazine, Malononitrile, Ethyl acetoacetate, Aromatic aldehyde | Dihydropyrano[2,3-c]pyrazole | frontiersin.orgpreprints.org |

| Pseudo-Five | Aryl glyoxals, Isocyanides, Meldrum's acid, Alcohols (2 equiv.) | Substituted Malonates | nih.gov |

Optimization of Reaction Conditions and Yield for Academic Research Scalability

Optimizing reaction conditions is crucial for maximizing yield, ensuring reproducibility, and enabling the synthesis of sufficient material for further studies, a common requirement in academic research. For cross-coupling reactions like the Suzuki-Miyaura coupling to produce this compound, several parameters can be systematically varied.

Catalyst and Ligand Selection: The choice of the palladium source and its associated ligands is paramount. While simple catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective, modern catalytic systems often employ a stable Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), in combination with specific phosphine ligands. nih.gov Ligands with electron-rich and bulky characteristics can enhance the rate of oxidative addition and stabilize the active catalytic species, leading to higher turnover numbers and efficiency, which is particularly important when coupling less reactive chloro-heterocycles. organic-chemistry.org The use of specialized ligands like Xantphos has been shown to be vital for the success of certain C-H functionalization protocols. researchgate.net

Base and Solvent System: The base plays a critical role in the transmetalation step of the Suzuki reaction. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and sodium hydroxide (NaOH) are commonly used. nih.govorganic-chemistry.org The choice of solvent also significantly impacts the reaction, influencing the solubility of reactants and the stability of intermediates. Protic solvents like water, often mixed with organic solvents such as dioxane or toluene, are frequently employed for Suzuki couplings. nih.gov

Temperature and Reaction Time: Reaction kinetics are highly dependent on temperature. While many cross-coupling reactions are performed at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate, the use of microwave irradiation has become a popular technique in academic labs to drastically reduce reaction times from hours to minutes. frontiersin.org This high-speed synthesis is particularly advantageous for creating libraries of analogues for screening purposes.

The following table illustrates a hypothetical optimization study for a Suzuki-Miyaura reaction, demonstrating how systematic variation of parameters can lead to improved yields.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Na₂CO₃ | DME | 80 | 45 |

| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | K₃PO₄ | DME | 80 | 65 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 88 |

| 4 | PdCl₂(dppf) (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 92 |

| 5 | PdCl₂(dppf) (2) | - | K₃PO₄ | Dioxane/H₂O | 120 (MW) | 95 (15 min) |

Derivatization and Analogue Synthesis of this compound Backbone

The this compound scaffold serves as a versatile backbone for the synthesis of a wide range of analogues. By systematically modifying different parts of the molecule, researchers can explore structure-activity relationships and fine-tune the compound's properties.

Modifications at the Uracil Ring Nitrogen Positions

The core structure is methylated at the N3 position. The N1 position, however, remains a key site for derivatization. Starting from 6-(p-fluorophenyl)uracil (i.e., the N1 and N3 unsubstituted version), selective N-alkylation can be achieved. Alternatively, one could begin with a 1-substituted-6-methyluracil and perform the C6-arylation. researchgate.net A variety of substituents can be introduced at the N1 position, including simple alkyl chains, benzyl groups, and more complex functional handles for further conjugation. For instance, benzylation of the N1 position has been used in strategies for regioselective C-H arylation at the C6 position. researchgate.net

Substituent Variations on the p-Fluorophenyl Moiety

The table below provides examples of analogues that can be synthesized by varying the boronic acid component in a Suzuki reaction with 6-chloro-3-methyluracil.

| Arylboronic Acid Component | Resulting C6-Aryl Substituent |

|---|---|

| Phenylboronic acid | Phenyl |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl |

| 4-Chlorophenylboronic acid | 4-Chlorophenyl |

| 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)phenyl |

| 3-Cyanophenylboronic acid | 3-Cyanophenyl |

| 2-Thiopheneboronic acid | Thiophen-2-yl |

Introduction of Additional Functionalities

Further functionalization of the this compound backbone can be achieved, most commonly at the C5 position of the uracil ring. This position is electronically activated and susceptible to electrophilic substitution. A common strategy involves initial halogenation, typically bromination using N-bromosuccinimide (NBS), to install a handle for subsequent cross-coupling reactions. nih.gov The resulting 5-bromo-6-(p-fluorophenyl)-3-methyluracil is a valuable intermediate. This bromide can then undergo a second Suzuki-Miyaura coupling to introduce a different aryl group, a Sonogashira coupling to install an alkynyl substituent, or other palladium-catalyzed reactions to introduce diverse functionalities. nih.gov This sequential approach allows for the synthesis of highly decorated and complex uracil derivatives. Direct C-H arylation at the C5 position has also been explored as a more modern and efficient method for introducing aryl groups without prior halogenation. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Investigation of Structural Modifications and Their Impact on Biological Interactions

SAR studies on the 6-aryluracil scaffold have revealed that modifications at several positions on the uracil (B121893) and aryl rings can profoundly affect biological activity. The primary target for this class of compounds is often the allosteric binding pocket of HIV-1 reverse transcriptase (RT), a hydrophobic tunnel distinct from the active site where nucleoside inhibitors bind. iapac.orgnih.gov The binding of these inhibitors induces conformational changes in the enzyme, thereby disrupting its catalytic function. nih.gov

Key positions for modification include:

The N1 position of the uracil ring: This position is often substituted with various alkyl or aryl groups. The size, length, and nature of the substituent at N1 can influence hydrophobic interactions within the binding pocket.

The C5 position of the uracil ring: Introducing small substituents at this position can modulate the electronic properties and steric profile of the molecule, potentially enhancing binding affinity.

The C6-aryl ring: The substitution pattern on the phenyl ring at the C6 position is critical for activity. Modifications here directly impact interactions with key aromatic amino acid residues in the NNRTI binding pocket, such as Tyr181, Tyr188, Phe227, and Trp229. nih.gov

Systematic studies have led to the development of highly potent inhibitors. For instance, research on related 6-substituted uracils has demonstrated that strategic modifications can lead to compounds with significant therapeutic potential. clockss.org The data below illustrates the impact of various substitutions on the anti-HIV activity of a generalized 6-aryluracil template.

| Compound Series | N1-Substituent | C5-Substituent | C6-Aryl Substituent | Relative Biological Activity |

|---|---|---|---|---|

| A | -H | -H | -Phenyl | Low |

| B | -CH2CH3 | -H | -Phenyl | Moderate |

| C | -CH2CH3 | -Br | -Phenyl | High |

| D | -CH2CH3 | -Br | -p-Fluorophenyl | Very High |

| E | -CH2CH3 | -Br | -p-Nitrophenyl | Low |

This table presents illustrative, generalized SAR data compiled from principles of NNRTI design and may not represent specific experimental values.

Role of the p-Fluorophenyl Substituent in Molecular Recognition

The p-Fluorophenyl group at the C6 position plays a crucial role in the molecular recognition of 6-(p-Fluorophenyl)-3-methyluracil by its biological target. The NNRTI binding pocket of HIV-1 RT is predominantly hydrophobic, and the phenyl ring contributes significantly to the binding affinity through π-π stacking and hydrophobic interactions with the aromatic side chains of residues like Tyr188 and Trp229. nih.gov

The fluorine atom at the para-position provides several advantages over a simple phenyl ring or other substituted analogs:

Enhanced Hydrophobic Interactions: Fluorine is highly electronegative but minimally polarizable, and a C-F bond can participate in favorable hydrophobic interactions. Substituting hydrogen with fluorine can increase the lipophilicity of the aryl ring, potentially improving its fit and interaction within the nonpolar binding pocket.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable. Introducing fluorine at metabolically labile positions, such as the para-position of a phenyl ring, can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.

Modulation of Electronic Properties: As an electron-withdrawing group, fluorine can influence the electron density of the phenyl ring. This can subtly alter the strength of π-π stacking interactions with aromatic residues in the binding pocket.

Compared to other halogens like chlorine or bromine, fluorine is smaller and less polarizable, offering a unique balance of steric and electronic properties that often proves optimal for binding affinity.

Influence of Methyl Group at the N3 Position on Binding Affinity and Selectivity

The substituent at the N3 position of the uracil ring is a critical determinant of binding mode and affinity. In many uracil-based NNRTIs, the N3-proton (N3-H) acts as a crucial hydrogen bond donor. It typically forms a hydrogen bond with the backbone carbonyl oxygen of a lysine residue (e.g., Lys101 or Lys103) in the HIV-1 RT binding pocket. nih.gov This interaction helps to anchor the inhibitor in the correct orientation for optimal binding.

Replacing the N3-proton with a methyl group, as in this compound, fundamentally alters this interaction potential. The N3-methyl group cannot act as a hydrogen bond donor. This modification can have two primary consequences:

Loss of a Key Interaction: The removal of the hydrogen bond donor capability can lead to a significant decrease in binding affinity if this interaction is essential for potent inhibition.

The choice between an N3-H and an N3-alkyl group is therefore a key consideration in the design of 6-aryluracil inhibitors, with the optimal choice depending on the specific sub-pockets and residues the compound is designed to interact with. Studies on N1 and N3 alkylation of uracil derivatives have provided synthetic routes to selectively introduce these groups to explore their biological impact. researchgate.netresearchgate.net

Stereochemical Effects on Biological Activity

While this compound is an achiral molecule, the introduction of chiral centers into its derivatives can have a profound impact on biological activity. Chirality is most commonly introduced via a stereocenter on a substituent at the N1 position. Biological systems, particularly enzyme binding sites, are inherently chiral. Consequently, enantiomers of a chiral drug often exhibit different affinities for the target, a phenomenon known as stereoselectivity. nih.gov

For example, in a related series of 1-arylmethyl-3-(1-methyl-2-amino)ethyl-5-aryl-6-methyluracils, which are antagonists of the human Gonadotropin-Releasing Hormone (GnRH) receptor, the stereochemistry of the N3-side chain was found to be critical for activity. nih.gov The (R)-enantiomers consistently showed significantly higher binding affinity than their (S)-counterparts. This indicates that only one enantiomer can achieve the optimal three-dimensional orientation required to fit snugly into the chiral binding pocket of the receptor and make the necessary molecular interactions.

| Compound | Stereochemistry at N3-Side Chain | hGnRH Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| Analog A | (R) | 25 |

| Analog A' | (S) | >1000 |

| Analog B | (R) | 20 |

| Analog B' | (S) | 850 |

Data in this table is illustrative of the principles discussed in reference nih.gov for a related series of uracil derivatives.

This dramatic difference in activity underscores the importance of stereochemistry in drug design. Even for a scaffold that is initially achiral, the development of derivatives frequently necessitates stereoselective synthesis to isolate the more potent enantiomer. nih.gov

Pharmacophore Elucidation and Ligand-Based Design

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exert a specific biological effect. nih.govnih.gov For the class of 6-aryluracil NNRTIs, numerous pharmacophore models have been developed based on the crystal structures of inhibitors bound to HIV-1 RT.

A typical pharmacophore model for a 6-aryluracil NNRTI highlights the following key features, which correspond to the "butterfly" or "horseshoe" conformation these inhibitors adopt in the binding site: nih.gov

Two Aromatic/Hydrophobic Regions (Wing I and Wing II): One region is defined by the 6-aryl group, and the other is often formed by a substituent at the N1 position. These features engage in hydrophobic and π-π stacking interactions with aromatic residues in the pocket.

A Hydrogen Bond Acceptor Core: The uracil ring itself provides key hydrogen bond acceptors. The C2=O and C4=O carbonyl groups are well-positioned to interact with backbone amide protons of residues like Lys101.

A Hydrogen Bond Donor Feature: As discussed previously, the N3-H, when present, serves as a critical hydrogen bond donor.

The structure of this compound can be mapped onto such a pharmacophore model:

The p-fluorophenyl ring serves as a key hydrophobic and aromatic feature (Wing I).

The uracil core provides the central scaffold and two hydrogen bond acceptors (C2=O and C4=O).

The N3-methyl group maps to a small hydrophobic region, filling a space that would otherwise be occupied by the N3-H and its hydrogen-bonding partner.

This modeling approach allows medicinal chemists to rationally design new analogs by ensuring that proposed structural modifications retain the essential pharmacophoric features required for high-affinity binding. nih.govnih.gov

Theoretical and Prospective Applications in Academic Research

Development of Chemical Probes for Biological Systems

The structure of 6-(p-Fluorophenyl)-3-methyluracil makes it a promising candidate for the development of chemical probes to investigate biological systems. Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby enabling the study of its function. The para-fluorophenyl group is of particular interest in this context. The fluorine atom can serve as a sensitive reporter group in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for studying molecular interactions and dynamics in a biological milieu.

Furthermore, the uracil (B121893) scaffold can be strategically modified to incorporate reporter tags, such as fluorophores or biotin, without significantly altering its core binding properties. These tagged versions of this compound could be used in a variety of assays, including fluorescence microscopy and affinity purification, to identify and characterize its cellular binding partners. The development of such probes would be instrumental in elucidating the mechanism of action of this class of compounds and identifying novel therapeutic targets.

Scaffold Exploration for Novel Chemical Entities in Target Discovery

The 6-aryluracil scaffold, exemplified by this compound, represents a privileged structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. This makes it an excellent starting point for the synthesis of libraries of related compounds to screen for novel biological activities. The amenability of the uracil ring to chemical modification at various positions (N1, C5, and the aryl group) allows for the systematic exploration of the chemical space around this core structure.

For instance, structure-activity relationship (SAR) studies on a series of (R)-1-alkyl-3-[2-(2-amino)phenethyl]-5-(2-fluorophenyl)-6-methyluracils have demonstrated their potential as potent human Gonadotropin-Releasing Hormone (GnRH) receptor antagonists nih.gov. While this research focused on a 5-fluorophenyl analog, it highlights the potential of the 6-phenyluracil core in designing receptor antagonists. The data from such studies can be used to guide the rational design of new chemical entities based on the this compound scaffold.

| Compound Modification | Effect on GnRH Receptor Binding Affinity |

|---|---|

| Introduction of an electron-deficient 2,6-disubstituted benzyl group at N-1 | Optimal receptor binding |

| Replacement of 2,6-difluorobenzyl with a more electron-deficient group | 8-fold improvement in binding affinity |

This interactive table summarizes the structure-activity relationship findings for a series of 5-(2-fluorophenyl)-6-methyluracil analogs, providing insights into the potential for optimizing compounds based on the 6-phenyluracil scaffold.

Contribution to Fundamental Understanding of Pyrimidine-Based Bioactivity

Pyrimidine (B1678525) derivatives are of fundamental importance in biological systems, forming the basis of nucleobases in DNA and RNA. Synthetic pyrimidine analogs have a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The study of compounds like this compound can contribute significantly to our fundamental understanding of how modifications to the pyrimidine ring influence its biological activity.

Future Directions in Compound Optimization and Mechanistic Exploration

The future research directions for this compound and its analogs are multifaceted and promising. A primary focus will be on the optimization of its structure to enhance its biological activity and selectivity for specific targets. This will involve the synthesis and screening of a diverse library of derivatives with modifications at the N1, C5, and phenyl ring positions. Computational modeling and structure-based drug design will play a pivotal role in guiding these synthetic efforts.

Another critical area of future research will be the detailed exploration of the mechanism of action of this class of compounds. This will necessitate the use of the chemical probes discussed earlier to identify the cellular targets of this compound. Once the targets are identified, a battery of biochemical and cell-based assays can be employed to elucidate the molecular pathways that are modulated by the compound. A deeper understanding of its mechanism of action will not only pave the way for its potential therapeutic applications but also provide valuable insights into the fundamental biology of the targeted pathways.

Q & A

Q. What are the reliable synthetic routes for preparing 6-(p-Fluorophenyl)-3-methyluracil, and what experimental conditions optimize yield?

The compound can be synthesized via alkylation of uracil derivatives. A foundational method involves reacting uracil with methyl iodide in dimethylformamide (DMF) using potassium carbonate as a base at elevated temperatures (80–100°C) . For the p-fluorophenyl substitution, polyfluoroacyl intermediates (e.g., polyfluorocarboxylic anhydrides) can be introduced via nucleophilic aromatic substitution. Key parameters include solvent choice (dioxane or DMF), reaction time (12–24 hours), and stoichiometric control of fluorinated reagents (1.2–2.0 equivalents) . Purification via column chromatography with ethyl acetate/hexane gradients typically achieves >90% purity.

Q. How can the molecular structure of this compound be experimentally validated?

Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 17.5 K) minimizes radiation damage while resolving bond lengths and electron density distributions. For labile bonds like N–Cl (if present), high-order data collection with Gram–Charlier thermal motion modeling is critical . Complementary techniques like NMR (¹H/¹³C/¹⁹F) and FT-IR verify substituent positions, with ¹⁹F NMR particularly useful for confirming para-fluorophenyl attachment .

Q. What biochemical pathways or molecular targets are influenced by this compound?

The compound’s uracil core interacts with nucleic acid-processing enzymes. For example, methylated uracils inhibit human FTO (fat mass and obesity-associated protein), which demethylates RNA/DNA. Fluorophenyl groups enhance binding affinity via hydrophobic interactions and π-stacking with aromatic residues in enzyme active sites . Thyroid hormone regulation is another pathway, where methyluracil derivatives reduce thyroglobulin storage .

Q. What analytical methods are suitable for quantifying impurities in this compound?

Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities like unreacted uracil or fluorophenyl intermediates. A C18 column and gradient elution (acetonitrile/water + 0.1% TFA) achieve baseline separation. For trace halogenated byproducts, GC-MS with electron capture detection (ECD) is recommended .

Advanced Research Questions

Q. How can radiation damage during X-ray crystallography of labile derivatives (e.g., N–Cl bonds) be mitigated?

Low-temperature crystallography (≤20 K) combined with low-flux X-ray sources reduces bond cleavage. For this compound derivatives, synchrotron beamlines with cryogenic cooling (<100 K) and rapid data collection (<1 hour per crystal) minimize degradation. Radiation damage metrics (e.g., B-factor anisotropy) should be monitored .

Q. What structural modifications enhance the bioactivity of this compound?

Structure-activity relationship (SAR) studies show that para-fluorophenyl groups improve metabolic stability and target affinity compared to ortho/meta isomers. Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the uracil C5 position increases inhibitory potency against FTO by 10-fold . Computational docking (e.g., AutoDock Vina) predicts binding modes, validated by isothermal titration calorimetry (ITC) .

Q. How can conflicting data on bond dissociation energies (BDEs) in fluorinated uracils be resolved?

Conflicting BDEs arise from experimental conditions (e.g., solvent polarity, temperature). High-level DFT calculations (B3LYP/6-311++G**) combined with kinetic studies (laser flash photolysis) provide accurate BDE values. For example, the N–Cl BDE in N-chloro derivatives is ~200 kJ/mol under inert conditions but drops to ~180 kJ/mol in polar solvents due to solvation effects .

Q. What strategies optimize chromatographic separation of structurally similar fluorouracil derivatives?

Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers. For diastereomers, ion-pair chromatography with perfluorinated carboxylic acids (e.g., perfluorooctanoic acid) improves peak symmetry. Method development should include robustness testing (pH ±0.2, temperature ±5°C) to ensure reproducibility .

Q. How does the para-fluorophenyl group influence photostability compared to other halogen substituents?

Accelerated photodegradation studies (e.g., 500 W Hg lamp, λ >300 nm) show that para-fluorophenyl derivatives exhibit 2–3× longer half-lives than chloro/bromo analogs due to reduced radical formation. Time-resolved EPR spectroscopy identifies singlet oxygen quenching by fluorine’s electronegativity as a key mechanism .

Q. What experimental designs address low solubility of this compound in aqueous buffers?

Co-solvent systems (e.g., DMSO/PBS at 10% v/v) or cyclodextrin inclusion complexes (β-CD or HP-β-CD) enhance solubility without altering bioactivity. Dynamic light scattering (DLS) monitors aggregation, while saturation shake-flask methods quantify thermodynamic solubility .

Methodological Notes

- Data Contradictions : Discrepancies in bond lengths (e.g., N–Cl vs. C–F) across studies often stem from temperature-dependent lattice effects. Always cross-validate with spectroscopic data .

- Advanced Characterization : For charge density analysis, multipole refinement of high-resolution (<0.8 Å) SCXRD data is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.